molecular formula C19H30N2O2 B12550826 3-(14-Nitrotetradec-3-EN-1-YL)pyridine CAS No. 174624-23-8

3-(14-Nitrotetradec-3-EN-1-YL)pyridine

Cat. No.: B12550826
CAS No.: 174624-23-8
M. Wt: 318.5 g/mol
InChI Key: KBCWINLTFNVXAF-UHFFFAOYSA-N
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Description

3-(14-Nitrotetradec-3-EN-1-YL)pyridine is a chemical compound characterized by a pyridine ring substituted with a nitro group and a tetradec-3-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield the nitro-substituted pyridine .

Industrial Production Methods

Industrial production of 3-(14-Nitrotetradec-3-EN-1-YL)pyridine may involve large-scale nitration processes followed by the addition of the tetradec-3-en-1-yl chain under controlled conditions. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(14-Nitrotetradec-3-EN-1-YL)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic reagents such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino-substituted pyridines, various pyridine derivatives, and other functionalized compounds depending on the specific reaction conditions.

Scientific Research Applications

3-(14-Nitrotetradec-3-EN-1-YL)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(14-Nitrotetradec-3-EN-1-YL)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects through pathways involving redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: Similar in structure but lacks the tetradec-3-en-1-yl chain.

    4-Nitropyridine: Another nitro-substituted pyridine with different substitution patterns.

    2-Nitropyridine: Differently substituted pyridine with distinct chemical properties.

Uniqueness

3-(14-Nitrotetradec-3-EN-1-YL)pyridine is unique due to the presence of the long tetradec-3-en-1-yl chain, which imparts distinct chemical and physical properties compared to other nitropyridines

Properties

CAS No.

174624-23-8

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

3-(14-nitrotetradec-3-enyl)pyridine

InChI

InChI=1S/C19H30N2O2/c22-21(23)17-12-10-8-6-4-2-1-3-5-7-9-11-14-19-15-13-16-20-18-19/h7,9,13,15-16,18H,1-6,8,10-12,14,17H2

InChI Key

KBCWINLTFNVXAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC=CCCCCCCCCCC[N+](=O)[O-]

Origin of Product

United States

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